molecular formula C18H24O4 B14301084 Undec-10-enoyl benzenecarboperoxoate CAS No. 116577-32-3

Undec-10-enoyl benzenecarboperoxoate

Cat. No.: B14301084
CAS No.: 116577-32-3
M. Wt: 304.4 g/mol
InChI Key: UPMYPJGSCUKJJG-UHFFFAOYSA-N
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Description

Undec-10-enoyl benzenecarboperoxoate is an organic compound that combines the structural features of undec-10-enoyl and benzenecarboperoxoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undec-10-enoyl benzenecarboperoxoate typically involves the reaction of undec-10-enoyl chloride with benzenecarboperoxoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include thionyl chloride and triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Undec-10-enoyl benzenecarboperoxoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Scientific Research Applications

Undec-10-enoyl benzenecarboperoxoate has several scientific research applications:

Mechanism of Action

The mechanism of action of undec-10-enoyl benzenecarboperoxoate involves its interaction with specific molecular targets. The compound can act as an oxidizing agent, leading to the formation of reactive oxygen species that can interact with cellular components. This mechanism is similar to that of other peroxo compounds, which are known to induce oxidative stress in biological systems .

Comparison with Similar Compounds

Properties

CAS No.

116577-32-3

Molecular Formula

C18H24O4

Molecular Weight

304.4 g/mol

IUPAC Name

undec-10-enoyl benzenecarboperoxoate

InChI

InChI=1S/C18H24O4/c1-2-3-4-5-6-7-8-12-15-17(19)21-22-18(20)16-13-10-9-11-14-16/h2,9-11,13-14H,1,3-8,12,15H2

InChI Key

UPMYPJGSCUKJJG-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)OOC(=O)C1=CC=CC=C1

Origin of Product

United States

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